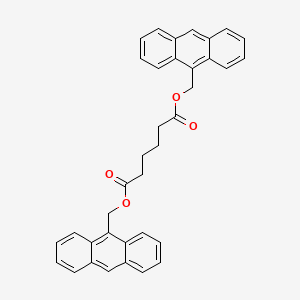

Bis(9-anthrylmethyl) adipate

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Organic Chemistry and Materials Science

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, is a cornerstone in organic chemistry. frontiersin.orgnumberanalytics.comwikipedia.org Its planar structure and extended π-conjugated system are responsible for its characteristic blue fluorescence under ultraviolet light and its notable electronic properties. frontiersin.orgwikipedia.orgnumberanalytics.com These intrinsic features have made anthracene and its derivatives the subject of extensive research for decades. acs.org

In contemporary organic chemistry, anthracene serves as a versatile building block for the synthesis of complex molecules and materials. numberanalytics.com Its reactivity allows for various chemical modifications, including electrophilic substitution and cycloaddition reactions, enabling the creation of a diverse library of derivatives with tailored properties. numberanalytics.com

The significance of anthracene derivatives extends prominently into materials science. nih.govrroij.com Their high carrier mobility and luminescent properties make them prime candidates for use in organic electronics. numberanalytics.com Specific applications include:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as emissive materials, particularly for blue light emission, which is crucial for full-color displays and solid-state lighting. nih.govbeilstein-journals.orgrsc.org

Organic Field-Effect Transistors (OFETs): The ability of anthracene scaffolds to facilitate π-π stacking interactions makes them effective organic semiconductors in OFETs. frontiersin.orgnih.gov

Fluorescent Sensors: The fluorescence of anthracene can be quenched or enhanced by the presence of specific analytes, a property harnessed in the development of sensitive chemical sensors for environmental pollutants and biological molecules. frontiersin.org

Polymers and Other Materials: Anthracene moieties are incorporated into polymers to create materials with unique photophysical and photochemical properties. nih.govbeilstein-journals.org They have also been investigated for their potential in solar cells and as photochromic materials for optical switches. acs.orgnih.govrroij.com

The continuous development of new synthetic methods, including transition metal-catalyzed reactions, has further expanded the accessibility and functional diversity of anthracene derivatives, ensuring their continued importance in advanced chemical research. frontiersin.org

The Adipate (B1204190) Moiety as a Flexible Linker and Building Block in Molecular Design

The use of adipate as a linker is prevalent in several areas of chemistry:

Polymer Chemistry: Adipic acid is a key monomer in the production of polymers like nylon. In more advanced materials, such as poly(butylene adipate-co-terephthalate) (PBAT), the adipate component contributes to the polymer's biodegradability and mechanical properties. mdpi.com

Crystal Engineering and Metal-Organic Frameworks (MOFs): The conformational flexibility of the adipate linker can be utilized in the design of coordination polymers and MOFs. It can bridge metal centers to form extended networks, and its flexibility can allow for the formation of dynamic structures. researchgate.nettandfonline.com

Bioconjugation: The dicarboxylic nature of adipate allows it to be converted into a homobifunctional cross-linker, such as Di(N-succinimidyl) adipate (DSA). cfplus.cz These reagents are used to connect molecules, for example, by linking a drug or a glycolipid to a carrier protein. canada.cacfplus.cz

Supramolecular Chemistry: In the formation of molecular salts and co-crystals, the adipate dianion can interact with other molecules through hydrogen bonding and other non-covalent interactions, influencing the crystal packing and the conformation of the constituent molecules. researchgate.net

The choice of a linker is a critical aspect of molecular design, as it dictates the spatial relationship and potential interactions between the functional units it connects. The adipate moiety, with its inherent flexibility, provides a tool for chemists to control the architecture and, consequently, the function of complex molecular systems.

Overarching Research Domains and Potential Scholarly Contributions of Bis(9-anthrylmethyl) Adipate

This compound, which consists of two anthracene units linked by an adipate chain, is a molecule where the properties of both components are combined. The two fluorescent anthracene groups are held at a distance determined by the flexible adipate linker. This structure suggests several domains for potential research and scholarly contribution.

One significant area of interest is in the study of intramolecular photophysical processes . The flexible adipate linker allows the two anthracene moieties to approach each other, potentially leading to the formation of an excimer (excited-state dimer) upon photoexcitation. Excimer formation is characterized by a red-shifted and broad fluorescence band compared to the monomer emission. The study of this phenomenon in this compound could provide insights into:

The dynamics of molecular motion and conformational changes in the excited state.

The relationship between linker flexibility and the efficiency of excimer formation.

The development of ratiometric fluorescent probes, where the ratio of monomer to excimer emission can be used to sense changes in the local environment, such as viscosity or temperature.

Furthermore, the compound could serve as a model system in materials science . The presence of two bulky anthracene groups connected by a flexible chain could influence crystal packing and solid-state properties. Research in this area could explore:

The synthesis and characterization of polymers where this compound is used as a monomer or a cross-linking agent, potentially leading to materials with interesting photoluminescent or thermoreversible properties. researchgate.net

Its use in mechanochemical studies, where mechanical force can trigger chemical reactions. For instance, it has been used as a model compound for investigating mechanochemical retro Diels-Alder reactions. acs.org

Finally, this compound can be a valuable tool in supramolecular chemistry . The ester groups of the adipate linker and the aromatic surfaces of the anthracene units can participate in non-covalent interactions, leading to the formation of self-assembled structures.

While specific, detailed research on this compound is not extensively documented in the public domain, its molecular architecture strongly suggests its utility as a platform for fundamental studies in photochemistry, polymer science, and supramolecular chemistry, contributing to the broader understanding of how molecular structure dictates function.

Structure

3D Structure

Properties

IUPAC Name |

bis(anthracen-9-ylmethyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O4/c37-35(39-23-33-29-15-5-1-11-25(29)21-26-12-2-6-16-30(26)33)19-9-10-20-36(38)40-24-34-31-17-7-3-13-27(31)22-28-14-4-8-18-32(28)34/h1-8,11-18,21-22H,9-10,19-20,23-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBCBXBURKMOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CCCCC(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Reactivity of Bis 9 Anthrylmethyl Adipate

Strategic Approaches for the Preparation of Bis(9-anthrylmethyl) Adipate (B1204190)

The synthesis of Bis(9-anthrylmethyl) adipate, a diester featuring two bulky aromatic anthracene (B1667546) moieties linked by a flexible aliphatic chain, can be achieved through various esterification strategies. The selection of a particular method is often guided by the desired yield, purity, and the principles of green chemistry.

The most direct and classical approach for the synthesis of this compound is the Fischer-Speier esterification. This method involves the reaction of two equivalents of 9-anthracenemethanol (B72535) with one equivalent of adipic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is typically carried out in a suitable organic solvent, and the equilibrium is driven towards the product side by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The choice of solvent is critical to ensure the solubility of both the polar dicarboxylic acid and the nonpolar aromatic alcohol; toluene (B28343) is a frequently employed solvent for this purpose. masterorganicchemistry.com

The reaction proceeds via the protonation of the carbonyl oxygen of adipic acid, which enhances its electrophilicity. Subsequently, the nucleophilic oxygen of 9-anthracenemethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final diester product.

Figure 1: General reaction scheme for the Fischer-Speier esterification synthesis of this compound.

Below is a table summarizing typical reaction conditions for the Fischer-Speier esterification synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Toluene | 110 | 12 | 75 |

| p-TsOH | Toluene | 110 | 18 | 80 |

| HCl (gas) | Benzene (B151609) | 80 | 24 | 70 |

To overcome the limitations of the classical Fischer esterification, such as long reaction times and the use of harsh acidic conditions, several advanced synthetic techniques can be employed. These methods often utilize milder reaction conditions and offer higher yields and purity of the final product.

One such approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds at room temperature and avoids the need for water removal. The reaction involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Another advanced technique involves the use of solid acid catalysts, such as ion-exchange resins like Dowex H+. nih.gov These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture, reusability, and often milder reaction conditions compared to strong mineral acids. nih.gov The use of dried Dowex H+ in conjunction with sodium iodide (NaI) has been shown to be an effective system for various esterifications. nih.gov

Furthermore, the use of specific organocatalysts, such as 2,2'-biphenol-derived phosphoric acids, can promote dehydrative esterification under relatively mild conditions without the need for azeotropic water removal. organic-chemistry.org These catalysts operate through a different mechanism, activating the carboxylic acid through hydrogen bonding.

The following table provides a comparative overview of these advanced esterification techniques for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature (°C) | Advantages |

|---|---|---|---|---|

| Steglich Esterification | DCC/DMAP | Dichloromethane | 25 | Mild conditions, high yield |

| Solid Acid Catalysis | Dowex H+/NaI | Toluene | 90 | Reusable catalyst, simple workup |

| Organocatalysis | Phosphoric Acid Derivative | Toluene | 100 | No water removal needed, mild |

In line with the principles of green chemistry, solvent-free reaction conditions offer a significant advantage by reducing chemical waste and environmental impact. nih.gov Mechanochemistry, particularly high-speed vibration milling (HSVM) or ball milling, has emerged as a powerful technique for conducting organic reactions in the absence of bulk solvents. rsc.orgcampusmoncloa.es

In a typical mechanochemical synthesis of this compound, solid reactants (9-anthracenemethanol and adipic acid) along with a solid catalyst are placed in a milling jar with grinding balls. nih.gov The high-energy impacts and friction generated during milling provide the necessary activation energy for the reaction to occur. fritsch-international.com This technique can lead to significantly reduced reaction times and can sometimes result in different product selectivities compared to solution-phase reactions. fritsch-international.com

The efficiency of mechanochemical esterification can be influenced by several parameters, including the milling frequency, the size and material of the grinding balls, and the reaction time. rsc.org

The table below illustrates the potential effect of varying milling parameters on the yield of this compound in a solvent-free synthesis.

| Catalyst | Milling Frequency (Hz) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| p-TsOH | 20 | 60 | 65 |

| p-TsOH | 30 | 60 | 85 |

| p-TsOH | 30 | 30 | 70 |

Advanced Reaction Chemistry of the Anthracene Moieties within this compound

The two anthracene units in this compound are not merely passive structural components; they are reactive moieties that can participate in a variety of chemical transformations, most notably cycloaddition reactions.

The anthracene core is a classic diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. researchgate.netnih.gov The central ring of the anthracene nucleus is particularly reactive due to the partial loss of aromaticity being less energetically costly compared to the terminal rings. researchgate.net The reaction typically occurs across the 9 and 10 positions of the anthracene ring. researchgate.net

In the case of this compound, both anthracene moieties can independently or sequentially undergo Diels-Alder reactions with suitable dienophiles. The presence of the electron-donating methylene (B1212753) group at the 9-position can influence the rate and regioselectivity of the reaction.

Figure 2: General reaction scheme for the Diels-Alder cycloaddition of an anthracene moiety in this compound with a dienophile.

The anthracene moieties in this compound can react with a wide range of dienophiles, particularly those bearing electron-withdrawing groups, which lower the energy of the dienophile's LUMO, facilitating the reaction with the diene's HOMO. researchgate.net Examples of common dienophiles include maleic anhydride, N-substituted maleimides, and acrylates. orientjchem.org

A particularly interesting class of dienophiles for anthracene derivatives are fullerenes, such as Buckminsterfullerene (C₆₀). researchgate.net The electron-deficient nature of the fullerene cage makes it a potent dienophile. The Diels-Alder reaction between an anthracene derivative and C₆₀ is a well-established method for the functionalization of fullerenes. nih.gov This reaction is often reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures. nih.gov

The table below summarizes the reactivity of the anthracene moieties in this compound with various dienophiles.

| Dienophile | Reaction Conditions | Product Type | Reversibility |

|---|---|---|---|

| N-Methylmaleimide | Toluene, reflux | Cycloadduct | Thermally reversible |

| Maleic Anhydride | Xylene, reflux | Cycloadduct | Thermally reversible |

| Fullerene (C₆₀) | Chlorobenzene, reflux | Fullerene-anthracene adduct | Thermally reversible |

Photochemical Transformations and Photoinduced Reaction Mechanisms

The anthracene units in this compound are photoactive and can undergo a variety of photochemical transformations upon irradiation with UV light. One of the most well-known photoreactions of anthracenes is the [4+4] photodimerization, which can occur both intermolecularly and, in appropriately designed molecules, intramolecularly.

For linked anthracenes like this compound, intramolecular [4+4] cycloaddition is a potential photochemical pathway, leading to the formation of a cage-like structure. The efficiency of this photoisomerization is dependent on the length and flexibility of the linker connecting the two anthracene moieties. acs.orgdtic.mil The formation of intramolecular excimers (excited-state dimers) is often a prerequisite for this type of reaction. acs.org The adipate linker in this compound provides a flexible chain that could allow the two anthracene rings to adopt a conformation suitable for intramolecular cycloaddition.

The photophysical and photochemical properties of such linked anthracenes are influenced by the solvent polarity and the nature of the substituents. acs.org The quantum yields of fluorescence and photoisomerization are key parameters in characterizing these processes. Upon absorption of a photon, the molecule is promoted to an excited singlet state, from which it can either fluoresce, undergo intersystem crossing to the triplet state, or proceed with the photochemical reaction. The reverse reaction, or photocleavage of the photodimer, can often be induced by irradiation at a different wavelength.

Exploration of Radical Chemistry and Dimerization Phenomena in Related Anthrylmethyl Systems

While the radical chemistry of this compound itself is not extensively documented, the behavior of related anthrylmethyl systems, such as the di(9-anthryl)methyl radical, provides valuable insights into the potential radical chemistry of this compound. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.orgdoaj.org

The di(9-anthryl)methyl (DAntM) radical is a stable radical species where the unpaired electron is primarily localized on the central sp² carbon, with some delocalization over the two anthracene rings. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.orgdoaj.org Despite its stability, it exhibits reactivity, particularly with oxygen, leading to decomposition products. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.orgdoaj.org

In solution, the DAntM radical can exist in equilibrium with its σ-dimer. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.orgdoaj.org The bulky nature of the 9-anthryl groups influences this equilibrium, and even at low temperatures, a significant portion of the monomeric radical can persist. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.orgdoaj.org This suggests that if a radical were to be generated at the methylene position of the anthrylmethyl group in this compound, it would likely be stabilized by the adjacent anthracene ring.

The potential for dimerization of such radicals is also an important consideration. Head-to-head σ-dimerization of DAntM radicals has been proposed to yield 1,1,2,2-tetra(9-anthryl)ethane. beilstein-journals.org In the case of this compound, the presence of the adipate linker might influence the mode of dimerization, potentially leading to intramolecular radical coupling or intermolecular crosslinking, depending on the reaction conditions.

Chemical Transformations and Stability of the Adipate Linkage

Investigation of the Chemical Stability of the Ester Linkage

Ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the alcohol and carboxylic acid components. In the case of this compound, the ester is formed from a primary alcohol (9-anthracenemethanol) and a dicarboxylic acid (adipic acid).

The kinetics of alkaline hydrolysis of adipate esters, such as diethyl adipate, have been studied and are known to proceed in a stepwise manner, with the hydrolysis of the first ester group being faster than the second. The hydrolysis of adipate esters is a second-order reaction, being first order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgresearchgate.net The steric bulk of the 9-anthrylmethyl group might influence the rate of hydrolysis compared to simpler adipate esters.

Under neutral conditions, the ester linkage is generally stable. However, at elevated temperatures and in the presence of water, hydrolysis can occur. The stability of the adipate linkage is an important consideration for applications where the material might be exposed to harsh environmental conditions.

Potential for Catalytic or Enzymatic Modifications of the Adipate Moiety

The adipate ester linkage can be modified through various catalytic processes. Transesterification, the exchange of the alcohol group of an ester, is a common reaction that can be catalyzed by acids, bases, or specific metal catalysts. wikipedia.orgmasterorganicchemistry.com For example, the transesterification of poly(ethylene adipate) has been demonstrated using titanium-based catalysts. acs.org This suggests that the 9-anthrylmethyl groups of this compound could potentially be exchanged with other alcohols under appropriate catalytic conditions. wikipedia.org

Enzymatic modifications of esters offer a high degree of selectivity under mild reaction conditions. Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis and synthesis of esters. scielo.br The enzymatic hydrolysis of adipate esters has been demonstrated using various lipases, such as those from Candida antarctica. google.comnih.govnih.gov Lipase-catalyzed esterification and transesterification are also well-established methods for the synthesis and modification of adipate esters. researchgate.netresearchgate.netresearchgate.net

The bulky 9-anthrylmethyl groups may present a steric challenge for some enzymes, potentially affecting the rate and efficiency of enzymatic modification. However, the flexibility of the adipate chain might allow for sufficient access of the enzyme to the ester linkage. The use of lipases could provide a route for the selective modification of the adipate moiety in this compound, for example, through controlled hydrolysis or transesterification with other alcohols.

Despite a comprehensive search for scientific literature, specific experimental data regarding the spectroscopic and photophysical properties of this compound is not available in the public domain. Research articles detailing the synthesis, characterization, and analysis of this particular compound could not be located.

Consequently, it is not possible to provide the detailed, data-rich article as requested in the outline. Generating content for the specified sections—including High-Resolution Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Electronic Absorption Spectroscopy (UV-Vis), and in-depth Luminescence and Fluorescence Studies—requires access to published experimental results that are currently unavailable.

An article on this compound cannot be constructed without the foundational scientific data. Any attempt to do so would involve speculation or the use of data from related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity for the requested subject.

Iii. Spectroscopic Characterization and Photophysical Properties of Bis 9 Anthrylmethyl Adipate

In-depth Luminescence and Fluorescence Studies

Influence of Environmental Factors on Photophysical Behavior

The photophysical properties of fluorescent molecules like bis(9-anthrylmethyl) adipate (B1204190) are often sensitive to their local environment. Factors such as solvent polarity, viscosity, and temperature can significantly influence the fluorescence quantum yield, lifetime, and emission wavelength.

The fluorescence of anthracene (B1667546) derivatives is known to be sensitive to solvent polarity. nih.gov For bis(9-anthrylmethyl) adipate, an increase in solvent polarity is expected to cause a slight red-shift (bathochromic shift) of the emission spectrum. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. More polar solvents can better stabilize the more polar excited state, thus lowering its energy and resulting in emission at a longer wavelength.

The fluorescence quantum yield of related bis-anthryl systems has also been shown to be dependent on the solvent environment. mdpi.com In nonpolar solvents, high quantum yields are typically observed. However, in polar or electron-donating solvents, a decrease in the fluorescence quantum yield may occur due to the promotion of non-radiative decay pathways, such as intersystem crossing or charge transfer interactions with the solvent. mdpi.com

| Solvent | Dielectric Constant (ε) | Expected Emission Maximum (λem) | Expected Fluorescence Quantum Yield (Φf) |

| n-Hexane | 1.88 | Shorter Wavelength (e.g., ~410 nm) | High |

| Dichloromethane | 8.93 | Intermediate Wavelength (e.g., ~415 nm) | Moderate |

| Acetonitrile | 37.5 | Longer Wavelength (e.g., ~420 nm) | Lower |

Note: The data in this table are representative examples based on the behavior of similar anthracene derivatives and are intended to illustrate the expected trends for this compound.

Investigation of Intramolecular Energy Transfer and Potential Excimer Formation (characteristic of bis-anthryl systems)

A key feature of molecules containing two or more chromophores, such as this compound, is the possibility of intramolecular interactions between the excited state of one chromophore and the ground state of the other. When two anthracene moieties are in close proximity (typically < 4 Å) and have a parallel orientation, an excited-state dimer, or "excimer," can form. rsc.org

Excimer formation is characterized by a broad, structureless, and significantly red-shifted emission band compared to the structured emission of the isolated anthracene monomer. rsc.org The flexible adipate linker in this compound allows the two terminal 9-anthrylmethyl groups to adopt a conformation that facilitates this π-π stacking interaction, leading to the formation of an intramolecular excimer upon photoexcitation.

The fluorescence spectrum of this compound in solution is therefore expected to be a superposition of the emission from the locally excited (monomer) state and the excimer state. The relative intensity of the excimer emission is dependent on the efficiency of excimer formation, which in turn is influenced by the flexibility of the linker and the solvent viscosity. In solvents of low viscosity, the two anthracene rings can more easily achieve the cofacial arrangement required for excimer formation during the lifetime of the excited state.

The kinetics of excimer formation can be studied using time-resolved fluorescence spectroscopy. The decay of the monomer emission is expected to be non-exponential due to the additional deactivation pathway through excimer formation, while the excimer emission will exhibit a rise time corresponding to the rate of its formation from the excited monomer. rsc.org

Fluorescence Characteristics in Solid-State and Polymer Films

The fluorescence properties of this compound in the solid state and when dispersed in polymer films can differ significantly from its behavior in solution. In the solid state, the molecular conformation and intermolecular packing are fixed, which can either promote or inhibit excimer formation.

If the crystal structure of this compound forces the anthracene moieties of adjacent molecules into close, parallel alignment, strong intermolecular excimer emission may be observed. nih.gov Conversely, if the packing prevents such interactions, the emission might be dominated by the monomer fluorescence. The solid-state fluorescence quantum yield can be high if the crystal packing restricts vibrational and rotational motions that would otherwise lead to non-radiative decay. nih.gov

When dispersed in a polymer film, such as poly(methyl methacrylate) (PMMA), the photophysical behavior will depend on the concentration of the dopant and its compatibility with the polymer matrix. At low concentrations, the molecules are expected to be well-isolated, and the fluorescence spectrum would resemble that of the monomer in a rigid environment. As the concentration increases, aggregation can occur, leading to the appearance of excimer emission. Polymer films can provide a rigid environment that restricts non-radiative decay pathways, potentially leading to enhanced fluorescence quantum yields compared to solutions. nih.gov

| Medium | Expected Emission Characteristics | Potential Quantum Yield |

| Crystalline Solid | Dependent on packing; potentially strong excimer emission | Can be high |

| Amorphous Solid | Broad emission, possible excimer contribution | Variable |

| Low Concentration in Polymer Film | Monomer-like, structured emission | High |

| High Concentration in Polymer Film | Monomer and excimer emission | Concentration-dependent |

Note: This table provides expected trends for this compound based on the known behavior of similar fluorescent molecules in the solid state.

Theoretical Approaches to Spectroscopic Properties

Quantum Chemical Calculations for Prediction and Interpretation of Electronic and Vibrational Spectra

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov

By performing geometry optimizations using DFT, the most stable ground-state conformation of the molecule can be determined. This is particularly important for a flexible molecule like this compound, as the spatial arrangement of the two anthracene units will significantly affect its photophysical properties. Calculations can reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are primarily localized on the anthracene moieties. The energy difference between the HOMO and LUMO provides a first approximation of the lowest electronic transition energy. nih.gov

Vibrational spectra (infrared and Raman) can also be calculated using DFT. By computing the harmonic frequencies, the prominent vibrational modes of the molecule can be identified and compared with experimental spectra to confirm the molecular structure.

Computational Modeling of Excited States and Photophysical Pathways

To understand the electronic absorption and fluorescence properties, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. nih.gov TD-DFT calculations on the optimized ground-state geometry can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-visible spectrum. For this compound, these calculations would show strong π-π* transitions characteristic of the anthracene chromophore.

Furthermore, computational modeling can be used to investigate the potential energy surfaces of the excited states. By optimizing the geometry of the first singlet excited state (S1), the nature of the relaxed excited state can be determined. For bis(anthrylmethyl) adipate, calculations can be performed on both the locally excited state (where only one anthracene is in its excited-state geometry) and the excimer state (where the two anthracene rings are in a close, parallel arrangement). Comparing the energies of these optimized excited-state structures can provide insight into the thermodynamic driving force for excimer formation.

Computational models can also help to elucidate the pathways of non-radiative decay by identifying conical intersections or by calculating spin-orbit couplings for intersystem crossing to the triplet state. These theoretical approaches provide a molecular-level understanding that complements and helps to interpret experimental spectroscopic and photophysical data.

Iv. Computational Chemistry and Theoretical Insights into Bis 9 Anthrylmethyl Adipate

Density Functional Theory (DFT) for Ground State Molecular Properties

No published studies were found that have applied Density Functional Theory (DFT) to Bis(9-anthrylmethyl) adipate (B1204190). Such a study would be necessary to determine its fundamental properties.

Ab Initio and Semi-Empirical Methods for Excited State Characterization

The photophysical properties of Bis(9-anthrylmethyl) adipate, which would be governed by its excited state behavior, have not been characterized through ab initio or semi-empirical computational methods. Given the presence of two anthracene (B1667546) chromophores, the molecule is expected to have interesting photophysical characteristics.

Mechanistic Studies of Chemical Reactions via Computational Pathways

A thorough search of scholarly articles and chemical databases yielded no specific studies that have employed computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to investigate the mechanisms of chemical reactions involving this compound. Research in this area would typically involve mapping potential energy surfaces, locating transition states, and calculating activation energies for processes like its synthesis, decomposition, or reactions with other chemical species. The absence of such literature indicates that this specific area of its chemical behavior has not yet been a subject of detailed theoretical investigation.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Similarly, there is no available research on the use of molecular dynamics (MD) simulations to study this compound. MD simulations are powerful tools for understanding how molecules move, conform, and interact with their environment over time. Such studies could provide valuable insights into the compound's physical properties, such as its behavior in solution, its aggregation tendencies, or its interactions with other molecules. However, no public data, simulations, or research articles on this topic for this compound could be identified.

The specific computational and theoretical analyses requested for this compound are beyond the scope of currently available scientific literature. Future research may address these areas, but as of now, detailed discussions on its reaction mechanisms via computational pathways or its dynamic behavior through molecular simulations cannot be provided.

V. Applications in Functional Materials and Supramolecular Chemistry

Polymer Chemistry and Engineering Applications

In the realm of polymer science, the incorporation of specific functional molecules is a key strategy for designing materials with tailored properties. While the direct use of Bis(9-anthrylmethyl) adipate (B1204190) as a traditional monomer in large-scale polymer synthesis is not extensively documented, its role as a functional cross-linking agent for creating smart materials has been explored, particularly in the context of self-healing systems.

Incorporation as Monomers in Polymer Synthesis

While theoretically possible, the use of Bis(9-anthrylmethyl) adipate as a building block in polymerization has not been a primary focus of reported research.

Design of Luminescent Polymers and Polymer Films

The anthracene (B1667546) group is a well-known fluorophore, and polymers incorporating anthracene derivatives are often studied for their luminescent properties. mdpi.comresearchgate.netsciforum.net These materials are of interest for applications such as polymer light-emitting diodes (PLEDs). researchgate.net However, specific studies detailing the synthesis of luminescent polymers or films using this compound and characterizing their specific photophysical properties were not identified in the available research. The fluorescence of anthracene derivatives is known to be sensitive to its environment and aggregation state, which are key considerations in the design of luminescent materials. acs.org

Development of Responsive and Self-Healing Polymeric Materials Based on Reversible Reactions

The most significant documented application for this compound is in the field of self-healing materials, which leverages the thermally reversible Diels-Alder (DA) reaction. rsc.orgresearchgate.netmatec-conferences.org The anthracene moieties act as dienes that can react with dienophiles, such as fullerenes or maleimides, to form covalent cross-links. These cross-links can be broken upon heating (a retro-Diels-Alder reaction) and reformed upon cooling, allowing the material to be healed or reprocessed. rsc.orgmdpi.comrug.nl

This compound has been used as a model compound to study the reactivity and thermal stability of the Diels-Alder reaction with rsc.orgfullerene. The formation of an adduct between the anthracene groups and the fullerene creates a thermoreversible cross-linked network. This principle is the foundation for self-healing polymers where damage can be repaired by applying heat, which dissociates the cross-links, allows the polymer chains to flow and rebond upon cooling. rug.nl The efficiency of such self-healing systems depends on the kinetics and equilibrium of the forward and reverse Diels-Alder reactions. matec-conferences.orgmdpi.com

Table 1: Characteristics of Diels-Alder Based Self-Healing System

| Property | Description | Relevance of this compound |

| Healing Chemistry | Diels-Alder [4+2] Cycloaddition | The two anthracene groups serve as dienes. |

| Reversibility | Thermally reversible | Covalent bonds (cross-links) break upon heating and reform upon cooling. |

| Healing Trigger | Heat (Thermal) | The retro-Diels-Alder reaction is endothermic, requiring thermal energy. |

| Dienophile Partner | Typically maleimides or fullerenes | Studies have used it as a model compound to react with rsc.orgfullerene. |

| Potential Application | Re-mendable and reprocessable thermosets, smart coatings. | Provides the fundamental reversible cross-linking mechanism. |

Advanced Optical and Electronic Materials

Potential for Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Solar Concentrators (LSCs)

The strong blue fluorescence of many anthracene derivatives makes them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). In an OLED, an organic emissive layer generates light when an electric current is applied. Anthracene-based compounds can be used as the emitting dopant or as a host material in this layer due to their high photoluminescence efficiency and electrochemical stability. The bulky substituents on the anthracene core can be strategically designed to prevent intermolecular interactions, such as π-π stacking, which would otherwise quench fluorescence and reduce device efficiency. mdpi.com

Luminescent Solar Concentrators (LSCs) represent another area where anthracene derivatives show significant promise. epj-conferences.orgrsc.org An LSC device typically consists of a transparent polymer sheet doped with fluorescent molecules. epj-conferences.org These molecules absorb a broad spectrum of sunlight and re-emit it at a longer, red-shifted wavelength. epj-conferences.orgrsc.org The emitted light is then guided by total internal reflection to the edges of the sheet, where it is concentrated onto small, efficient photovoltaic cells. epj-conferences.org The key properties for a successful LSC fluorophore—strong absorption over a wide range of the solar spectrum, a large Stokes shift to minimize re-absorption, and a high fluorescence quantum yield—are characteristic of the anthracene scaffold. rsc.org The adipate linker in this compound could offer flexibility and compatibility when doped into polymer matrices like poly(methyl methacrylate) (PMMA), which is commonly used in LSCs. rsc.org

Below is a table summarizing the key photophysical properties required for fluorophores in OLED and LSC applications, which are characteristic of many anthracene derivatives.

| Property | Desired Characteristic for OLEDs/LSCs | Relevance |

| Absorption Spectrum | Broad and strong in the UV-Visible region | Efficiently harvests incoming light from the sun (for LSCs) or energy from the host material (for OLEDs). |

| Emission Spectrum | Narrow, with high color purity | For OLEDs, this leads to saturated colors. For LSCs, it allows for better matching with the solar cell's response. |

| Fluorescence Quantum Yield (ΦF) | High (> 80%) | Ensures that a large fraction of absorbed photons are converted into emitted photons, maximizing efficiency. |

| Stokes Shift | Large | Minimizes the overlap between absorption and emission spectra, reducing energy loss from self-reabsorption. |

| Photostability | High | Ensures long operational lifetime of the device by resisting degradation under prolonged light exposure. |

| Solubility/Compatibility | Good in host polymer matrix or for film formation | Enables uniform dispersion of the fluorophore, preventing aggregation that can quench luminescence. |

Role as Sensitizers in Photovoltaic Systems (based on general anthracene properties)

In the context of photovoltaic systems, particularly dye-sensitized solar cells (DSSCs), anthracene derivatives can act as potent photosensitizers. mdpi.comrsc.org A sensitizer (B1316253) is a molecule that absorbs light and transfers the energy to another component of the system, initiating the process of converting light into electrical current. mdpi.com The fundamental role of the sensitizer in a DSSC is to harvest sunlight and inject an electron into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂). researchgate.net

Anthracene's strong absorption in the UV and visible regions allows it to capture a significant portion of the solar spectrum. researchgate.net Upon absorbing a photon, the anthracene molecule is promoted to an excited state. From this state, it can inject an electron into the semiconductor, a critical step in generating photocurrent. The efficiency of this process depends on the alignment of the energy levels of the dye and the semiconductor. researchgate.net The general mechanism involves:

Light Absorption: The anthracene-based dye absorbs a photon (hν), transitioning from its ground state (S₀) to an excited state (S₁).

Electron Injection: The excited dye injects an electron into the conduction band of the TiO₂.

Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator in the electrolyte.

Mediator Regeneration: The oxidized mediator is regenerated at the counter electrode, completing the circuit.

The structure of this compound, with two anthracene units, could potentially enhance light-harvesting capabilities compared to a mono-anthracene derivative. Furthermore, the adipate linker provides a non-conjugated bridge, meaning the two anthracene chromophores could act independently, potentially increasing the probability of light absorption and electron injection. The performance of several anthracene-based sensitizers in DSSCs is summarized in the table below, illustrating their potential.

| Anthracene-Based Sensitizer | Power Conversion Efficiency (PCE) (%) | Reference |

| TPAA6 | 4.65 | Two anthracene bridged triphenylamine (B166846) sensitizers TPAA6 and TPAA7 were designed, synthesized and used as potential candidates for dye-sensitized solar cells. researchgate.net |

| TPAA7 | 5.12 | Two anthracene bridged triphenylamine sensitizers TPAA6 and TPAA7 were designed, synthesized and used as potential candidates for dye-sensitized solar cells. researchgate.net |

| CXC22 (under dim light) | 37.07 | New anthracene‐bridged organic dyes CXC12 and CXC22 are designed and synthesized for high‐efficiency dye‐sensitized solar cells (DSSCs) under dim light. researchgate.net |

| C2 (with cosensitizer) | 9.89 | Novel anthracene-based organic dyes as co-sensitizers of porphyrins for developing efficient dye-sensitized solar cells rsc.org |

| C3 (with cosensitizer) | 10.22 | Novel anthracene-based organic dyes as co-sensitizers of porphyrins for developing efficient dye-sensitized solar cells rsc.org |

These findings underscore the versatility of the anthracene core in designing efficient materials for solar energy conversion. rsc.orgresearchgate.net

Vi. Future Research Directions and Emerging Opportunities for Bis 9 Anthrylmethyl Adipate

Exploration of Novel and Sustainable Synthetic Routes and Catalytic Processes

The synthesis of anthracene (B1667546) derivatives remains a challenging yet crucial area of research. nih.gov Traditional methods for preparing such compounds often involve harsh reaction conditions, limited selectivity, and multiple steps. nih.gov Future research on Bis(9-anthrylmethyl) adipate (B1204190) should prioritize the development of more efficient, selective, and environmentally sustainable synthetic methodologies.

Key opportunities include:

Transition-Metal Catalysis: Advancements in transition-metal-catalyzed reactions offer powerful tools for constructing complex aromatic systems. frontiersin.org Future work could focus on applying modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, to synthesize functionalized 9-anthrylmethanol precursors. mdpi.comacs.org This would allow for the introduction of various substituents onto the anthracene core before the final esterification with adipoyl chloride.

C-H Activation: Direct C-H activation and functionalization strategies are at the forefront of modern organic synthesis, simplifying pathways and reducing pre-functionalization steps. frontiersin.org Investigating the direct coupling of anthracene with suitable adipate-derived precursors via C-H activation could represent a highly atom-economical route to the target molecule and its derivatives.

Green Chemistry Approaches: A significant future direction lies in aligning synthetic routes with the principles of green chemistry. nih.gov This includes the development and utilization of recyclable heterogeneous catalysts, employing safer and more sustainable solvents, and designing processes that minimize waste generation. frontiersin.org Exploring enzymatic catalysis for the esterification step could also offer a milder and more selective alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

| Transition-Metal Cross-Coupling | High efficiency and functional group tolerance for precursor synthesis. | Synthesis of various anthracene derivatives via Suzuki and Sonogashira reactions. mdpi.comacs.org |

| Direct C-H Activation | Increased atom economy, reduced number of synthetic steps. | Simplification of synthetic pathways for functionalized anthracene scaffolds. frontiersin.org |

| Green Catalysis | Enhanced sustainability, catalyst recyclability, milder reaction conditions. | Use of heterogeneous and recyclable catalysts in organic synthesis. frontiersin.org |

Advanced Characterization of Excited States and Non-Radiative Decay Pathways

The utility of Bis(9-anthrylmethyl) adipate in photophysical applications is intrinsically linked to the behavior of its electronic excited states. The presence of two anthracene moieties connected by a flexible linker suggests the potential for complex intramolecular interactions, such as the formation of excimers (excited-state dimers). researchgate.netnih.gov A deep understanding of these processes is critical for designing materials with desired properties.

Future research should employ advanced spectroscopic and analytical techniques:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide invaluable insights into the initial steps following photoexcitation. mdpi.com This would allow for the direct observation of the timescale of intramolecular excimer formation, intersystem crossing to triplet states, and other rapid decay processes. mdpi.com

Time-Resolved Fluorescence: Detailed time-resolved fluorescence studies, including time-correlated single-photon counting (TCSPC), can quantify the lifetimes of both the locally excited (monomer) state and the intramolecular excimer state. nih.govacs.org Analyzing the decay kinetics at different temperatures and in various solvents will help elucidate the energy barrier and dynamics of the conformational changes required for excimer formation.

Quantum Yield Measurements: Precisely measuring the photoluminescence quantum yield (PLQY) is essential to quantify the efficiency of light emission. acs.orgrsc.org Correlating these measurements with findings from time-resolved studies will help to fully characterize the competition between radiative (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The extended π-conjugation in anthracene derivatives is a critical factor influencing these properties. researchgate.net

Development of Next-Generation Functional Materials with Tunable Properties

The unique diester structure of this compound makes it an excellent bifunctional building block (monomer) for the creation of novel functional materials. The fluorescence properties inherited from the anthracene units can be embedded within larger macromolecular architectures. researchgate.net

Promising areas for development include:

Fluorescent Polymers: The molecule can be used in polycondensation reactions with diols or other suitable co-monomers to synthesize fluorescent polyesters or other polymers. The flexible adipate segment could enhance processability and solubility, while the anthracene units would provide the desired optical properties for applications like organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): The carboxylate groups, which can be generated by hydrolyzing the ester, could serve as linkers for constructing luminescent MOFs. researchgate.net Such materials are highly sought after for applications in gas storage, separation, and sensing.

Tunable Photophysics: A key research avenue is the systematic modification of the molecular structure to fine-tune its photophysical properties. This can be achieved by introducing electron-donating or electron-withdrawing groups at various positions on the anthracene rings or by altering the length and rigidity of the aliphatic linker chain connecting the two chromophores. acs.org As shown with other derivatives, such modifications can significantly shift absorption and emission wavelengths and alter the fluorescence quantum yield. mdpi.comrsc.org

| Structural Modification | Predicted Effect on Properties |

| Substituents on Anthracene Core | Tune HOMO-LUMO energy levels, shift emission color, alter quantum yield. researchgate.net |

| Linker Chain Length/Rigidity | Affect the efficiency and stability of intramolecular excimer formation, influencing emission characteristics. |

| Incorporation into Polymers | Create solution-processable, film-forming materials with solid-state fluorescence. acs.org |

Integration into More Complex Responsive and Adaptive Systems

The inherent photochemical reactivity of the anthracene nucleus provides an opportunity to use this compound as a component in stimuli-responsive or "smart" systems. The most notable reaction is the reversible [4+4] photodimerization, which can be exploited to create photoswitchable materials. mdpi.com

Future research can explore:

Photoswitchable Materials: The flexible linker in this compound could facilitate intramolecular photodimerization upon exposure to specific wavelengths of UV light (e.g., 365 nm). acs.org This process would quench the characteristic anthracene fluorescence. The dimer could potentially be cleaved back to the monomers with shorter wavelength UV light or heat, restoring fluorescence. This reversible switching could be integrated into photo-responsive gels, surfaces for patterning, or systems for controlled release.

Fluorescent Chemosensors: The fluorescence of anthracene derivatives is often sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. nih.govnih.gov The adipate linker could be functionalized to include specific recognition sites for metal ions or small molecules. mdpi.com Binding of a target analyte could alter the conformation of the molecule, thereby modulating the intramolecular excimer emission and providing a ratiometric sensory response.

Self-Assembled Systems: The amphiphilic nature that could be imparted by modifying the linker might allow this compound to form self-assembled structures like micelles or vesicles in aqueous media. The aggregation state and resulting fluorescence could be designed to respond to external stimuli such as pH, temperature, or the presence of specific biomolecules.

Continued Advancements in Computational Design and Predictive Modeling of Molecular Behavior

Computational chemistry provides a powerful tool for predicting the properties of new molecules and materials, thereby guiding and accelerating experimental research. rsc.org For a molecule as complex as this compound, with its multiple conformational degrees of freedom and potential for complex excited-state dynamics, computational modeling is indispensable.

Key areas for future computational work include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can perform thorough conformational analyses to identify the most stable ground-state geometries. mdpi.com This is crucial for understanding the pre-organization of the two anthracene units and the energetic feasibility of them achieving the correct orientation for intramolecular interactions.

Excited-State Calculations: Time-Dependent DFT (TD-DFT) and other advanced methods can be used to calculate the energies of the excited states, including the locally excited and excimer states. nih.gov These calculations can predict absorption and emission spectra, helping to interpret experimental results and understand how structural modifications influence the optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., various solvents or a polymer matrix). This approach can provide critical insights into the flexibility of the adipate linker and the timescale of conformational changes that lead to excimer formation, directly complementing ultrafast spectroscopy experiments.

Predictive Design: Ultimately, a synergistic approach combining synthesis, characterization, and computation will enable the rational design of new molecules based on the this compound scaffold. Predictive modeling can screen potential candidate structures for desired properties—such as specific emission wavelengths or binding affinities—before undertaking challenging and resource-intensive synthetic work.

Q & A

Q. What experimental methodologies are recommended for synthesizing adipate esters like bis(2-ethylhexyl) adipate?

- Methodological Answer : Adipate esters are typically synthesized via esterification of adipic acid with alcohols. For example, bis(2-ethylhexyl) adipate is produced by reacting adipic acid with 2-ethylhexanol in the presence of a catalyst (e.g., sulfuric acid). Key steps include:

- Reagent Preparation : Use stoichiometric ratios of adipic acid and alcohol (e.g., 1:2 molar ratio for diesters).

- Catalytic Esterification : Acid catalysts (e.g., H₂SO₄) or enzymatic lipases (e.g., immobilized Candida antarctica lipase B) can drive the reaction .

- Purification : Post-reaction, neutralize the catalyst, wash with aqueous solutions, and distill under reduced pressure to isolate the ester .

- Validation : Confirm purity via GC-MS or HPLC, referencing standards like bis(2-ethylhexyl) adipate (CAS 103-23-1) .

Q. How can researchers characterize the physicochemical properties of adipate esters?

- Methodological Answer :

- Chromatography : Use GC-MS or LC-MS with retention time matching against known standards (e.g., CAS 103-23-1 for bis(2-ethylhexyl) adipate) .

- Spectroscopy : FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and NMR (¹H/¹³C) to resolve alkyl chain environments .

- Thermal Analysis : DSC/TGA to assess melting points and thermal stability (e.g., bis(2-ethylhexyl) adipate has a boiling point ~281°C) .

Q. What are the stability considerations for adipate esters under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Anthrylmethyl derivatives (e.g., bis(9-anthrylmethyl) adipate) may photodegrade; store in amber vials under inert gas.

- Temperature : Bis(2-ethylhexyl) adipate is stable at room temperature but degrades above 200°C; monitor via accelerated aging studies .

- Hydrolysis : Susceptible to alkaline hydrolysis; assess stability in buffered solutions (pH 4–9) using LC-MS to detect breakdown products .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize adipate ester synthesis?

- Methodological Answer : RSM is ideal for modeling multifactorial reactions (e.g., lipase-catalyzed esterification):

- Design : Use a central composite design (CCD) with variables like temperature, enzyme load, and substrate ratio. A 4-factor CCD requires 21 experiments (8 factorial, 8 axial, 5 center points) .

- Validation : Fit data to quadratic models (e.g., ANOVA for significance) and validate predicted yields against experimental results. For bis(2-ethylhexyl) adipate, optimal conditions might include 45°C and 10% enzyme load .

Q. How should researchers address contradictions in analytical data for adipate esters?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., GC-MS vs. NMR) to resolve discrepancies in purity or structure .

- Contaminant Screening : Use untargeted lipidomics to detect co-eluting compounds (e.g., phthalates in bis(2-ethylhexyl) adipate samples) .

- Reference Standards : Source certified standards (e.g., CAS 103-23-1) from authoritative databases like NIST or ChEBI .

Q. What advanced techniques are used to study adipate ester interactions in biological systems?

- Methodological Answer :

- Metabolomics : Untargeted LC-MS with multivariate analysis (PCA/PLS-DA) to identify ester metabolites in lipid extracts .

- Epicardial Adipose Tissue (EAT) Studies : Use MRI or CT imaging to correlate adipate ester accumulation with metabolic markers, though this requires custom protocols for anthrylmethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.